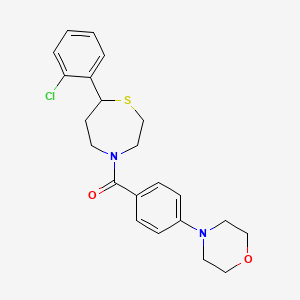
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone, also known as TAK-659, is a small-molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key mediator of B cell receptor (BCR) signaling and is involved in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone' involves the reaction of 2-chlorobenzaldehyde with 4-morpholinophenylamine to form an intermediate Schiff base, which is then cyclized with 1,4-thiazepane-4-carboxylic acid to form the desired product.
Starting Materials
2-chlorobenzaldehyde, 4-morpholinophenylamine, 1,4-thiazepane-4-carboxylic acid, Acetic anhydride, Sodium acetate, Methanol, Ethanol, Diethyl ether, Chloroform, Hydrochloric acid, Sodium hydroxide, Sodium sulfate, Magnesium sulfate, Activated charcoal
Reaction
Step 1: Dissolve 2-chlorobenzaldehyde (1.0 equiv) and 4-morpholinophenylamine (1.2 equiv) in methanol (10 mL) and add acetic anhydride (1.2 equiv) and sodium acetate (1.2 equiv). Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate., Step 2: Filter the reaction mixture and wash the solid with methanol. Dry the solid under vacuum., Step 3: Dissolve the Schiff base intermediate in ethanol (10 mL) and add 1,4-thiazepane-4-carboxylic acid (1.2 equiv). Heat the mixture at reflux for 6 hours to cyclize the intermediate and form the desired product., Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with diethyl ether and dry under vacuum., Step 5: Dissolve the crude product in chloroform and wash with hydrochloric acid, sodium hydroxide, and water. Dry the organic layer over sodium sulfate and filter., Step 6: Concentrate the filtrate under reduced pressure and recrystallize the product from ethanol to obtain pure '(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone'., Step 7: Purify the product further by passing it through activated charcoal to remove any impurities.
Mechanism Of Action
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone selectively inhibits BTK, which is a key mediator of BCR signaling. BCR signaling is critical for the survival and proliferation of B cells, and dysregulated BCR signaling has been implicated in the pathogenesis of B cell malignancies. By inhibiting BTK, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone blocks BCR signaling and induces apoptosis in B cells.
Biochemical And Physiological Effects
In preclinical studies, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has been shown to inhibit BCR signaling and induce apoptosis in B cells. (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has also been shown to reduce the proliferation of B cells and inhibit the migration of B cells to lymphoid tissues. In addition, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has been shown to synergize with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Advantages And Limitations For Lab Experiments
One advantage of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to synergize with other anti-cancer agents, which may improve its efficacy in the treatment of B cell malignancies. One limitation of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is its potential for resistance, as mutations in BTK can confer resistance to BTK inhibitors. Another limitation is its potential for toxicity, as BTK is also involved in the development and function of other immune cells.
Future Directions
For (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone include the evaluation of its efficacy and safety in clinical trials for the treatment of B cell malignancies. In addition, future studies may explore the use of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone in combination with other anti-cancer agents, such as venetoclax and rituximab. Other future directions may include the development of second-generation BTK inhibitors with improved selectivity and reduced toxicity.
Scientific Research Applications
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has been shown to inhibit BCR signaling and induce apoptosis in B cells. (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has also been shown to synergize with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2S/c23-20-4-2-1-3-19(20)21-9-10-25(13-16-28-21)22(26)17-5-7-18(8-6-17)24-11-14-27-15-12-24/h1-8,21H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRBQPPRWZRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

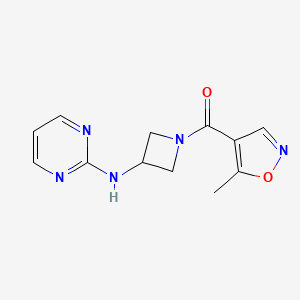
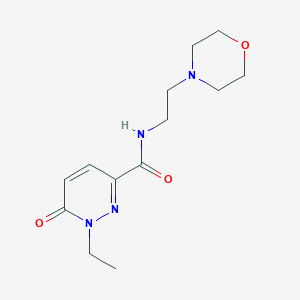
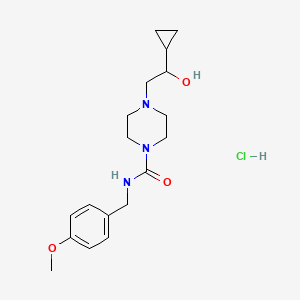
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)
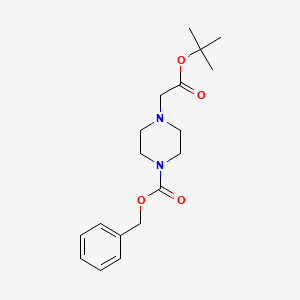
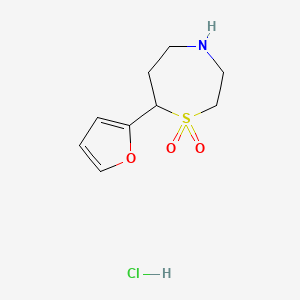
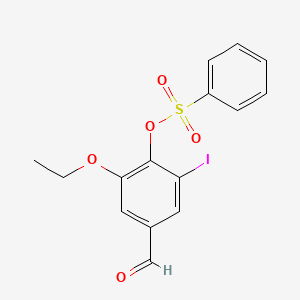
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2997468.png)
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2997469.png)

![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2997476.png)
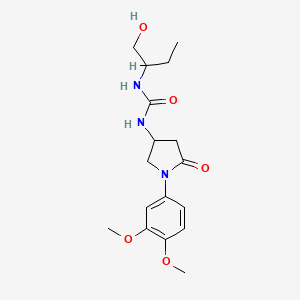
![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)